(5Z)-5-benzylidene-2-(methylsulfanyl)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the reaction of 5-arylidene-2-methylsulfanylimidazolones with terminal acetylenes in the presence of a palladium catalyst and copper iodide . This reaction is notable for forming a compound with a methylsulfanylethenyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may regulate the transcription of genes that control cell-cycle progression through the phosphorylation of histones . This regulation can lead to epigenetic inhibition of a subset of genes, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-ones
- 2-Methylsulfanyl-1,4-dihydropyrimidines
Uniqueness
What sets 2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE apart is its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-methylsulfanyl-3-phenylimidazol-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-15(12-13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3/b15-12- |
InChI Key |
PBSGPWXEACCHLT-QINSGFPZSA-N |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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